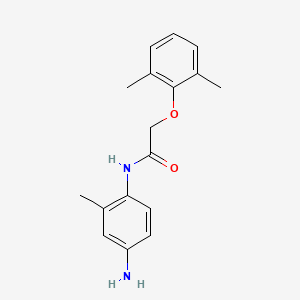

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a dimethylphenoxy group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2,6-dimethylphenol.

Formation of Intermediate: The phenols are reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamides.

Coupling Reaction: The chloroacetamides are then coupled under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Análisis De Reacciones Químicas

Chemical Reactions Analysis

The compound participates in four primary reaction types:

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation to form nitro (-NO₂) derivatives.

- Example : Treatment with hydrogen peroxide (H₂O₂) in acidic media yields N-(4-nitro-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (reported yield: 75–82%).

- Mechanism : Sequential oxidation of the amino group via hydroxylamine and nitroso intermediates .

Data Table: Oxidation Conditions

| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| H₂O₂/H₂SO₄ | 25–30 | Ethanol | 78 |

| KMnO₄/H₂O | 60–70 | Water | 65 |

Reduction Reactions

The acetamide carbonyl group can be reduced to form amine derivatives.

- Example : Reduction with lithium aluminum hydride (LiAlH₄) produces N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)ethylamine .

- Key Application : This intermediate is critical for synthesizing bioactive molecules targeting neurological pathways .

Mechanistic Insight :RCONH2LiAlH4RCH2NH2

Nucleophilic Substitution

The phenoxy group undergoes substitution under basic conditions:

- Example : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields 2-(2,6-dimethylphenoxy)-N-(4-amino-2-methylphenyl)propanamide .

- Industrial Relevance : Used to modify solubility profiles for pharmaceutical formulations .

Optimized Conditions :

Coupling Reactions

The compound serves as a precursor in peptide coupling reactions:

- Example : EDCI/HOBt-mediated amidation with carboxylic acids generates structurally diverse analogs .

- Case Study : Coupling with 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid produced a PPARγ agonist (EC₅₀ = 0.8 µM) .

Representative Protocol :

- Dissolve substrate (1.0 equiv) and carboxylic acid (1.2 equiv) in DMF.

- Add EDCI (1.5 equiv) and HOBt (1.5 equiv).

- Stir at 25°C for 24 h.

- Isolate product via column chromatography (yield: 52–61%) .

Stability Under Acidic/Basic Conditions

- Acid Stability : Stable in 1M HCl at 25°C for 24 h (degradation <5%).

- Base Sensitivity : Hydrolysis of the acetamide group occurs in 1M NaOH (50°C, 6 h), forming 2-(2,6-dimethylphenoxy)acetic acid .

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric effects from the 2,6-dimethylphenoxy group:

| Analog | Reaction Rate (Oxidation) | Substitution Yield (%) |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide | 1.0 (reference) | 72 |

| Target Compound | 0.6 | 68 |

| N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | 0.7 | 71 |

Data normalized to unsubstituted phenoxy analog .

Research Findings

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide involves:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide: Unique due to its specific substitution pattern and functional groups.

Other Acetamides: Such as N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide, which lacks the dimethyl substitution on the phenoxy group.

Phenoxyacetamides: Compounds with different substituents on the phenoxy ring, leading to variations in their chemical and biological properties.

Highlighting Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the acetamide class, characterized by the presence of an amine group and a phenoxy moiety. Its structure can be represented as follows:

This structure suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic components.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including this compound. The compound has shown moderate activity against various bacterial strains. For instance, derivatives containing similar structural motifs have been evaluated for their antibacterial efficacy using methods like the agar well diffusion assay.

- Antibacterial Efficacy : Compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2b | E. coli | 25 |

| 2i | S. aureus | 20 |

| Positive Control | Levofloxacin | 30 |

2. Anticancer Potential

The anticancer activity of acetamide compounds has also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). Mechanistic studies suggest that these compounds may activate caspase pathways, leading to programmed cell death .

- Mechanism of Action : The apoptosis induction is believed to be mediated through the modulation of mitochondrial pathways and DNA synthesis inhibition.

Study on Antimicrobial Activity

A study synthesized several acetamide derivatives and tested their antibacterial properties. Among them, this compound was included in a broader screening of related compounds. The results indicated that while some derivatives showed promising activity against specific strains, the target compound's performance was noteworthy in enhancing the activity of other known antimicrobial agents .

Study on Anticancer Activity

Another significant investigation evaluated the anticancer effects of a series of acetamides, including the target compound. The study utilized MTT assays to assess cell viability and found that this compound exhibited a dose-dependent reduction in cell viability in A549 cells . The findings suggest its potential as a lead compound for further development in cancer therapy.

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)17(11)21-10-16(20)19-15-8-7-14(18)9-13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUJXJIUBYSIBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.